Trithiocyanuric acid

描述

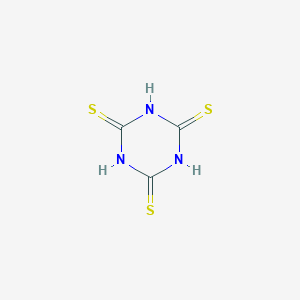

Trithiocyanuric acid (TTC, C₃H₃N₃S₃), also known as 2,4,6-trimercapto-1,3,5-triazine, is a sulfur-rich heterocyclic compound with a symmetric triazine core. Its structure comprises three nitrogen and three sulfur atoms, enabling diverse coordination modes with metal ions . TTC and its sodium salts are widely used in industrial applications, such as heavy metal removal from wastewater, palladium scavenging in pharmaceutical synthesis, and anticorrosion agents . Biologically, TTC acts as a ligand for enzymes like Toxoplasma gondii orotate phosphoribosyltransferase, outperforming clinical drugs like 5-fluorouracil in enzyme inhibition . Its metal complexes (e.g., Ru(II), Fe(II), Mn(II)) exhibit potent antitumor and antimicrobial activities, with IC₅₀ values lower than cisplatin in some cases .

Structure

2D Structure

属性

IUPAC Name |

1,3,5-triazinane-2,4,6-trithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRFSJFQTGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39709-15-4, 17766-26-6 (tri-hydrochloride salt) | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39709-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithiocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045067 | |

| Record name | Trithiocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-16-4 | |

| Record name | Trithiocyanuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trithiocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trithiocyanuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trithiocyanuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trithione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trithiocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIAZINANE-2,4,6-TRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX0WZE0QAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nucleophilic Substitution of Cyanuric Chloride

The most widely reported method for synthesizing trithiocyanuric acid involves the nucleophilic substitution of cyanuric chloride (C₃N₃Cl₃) with sulfurating agents. Cyanuric chloride’s three labile chlorine atoms enable sequential substitution under controlled conditions. In one approach, hydrogen sulfide (H₂S) gas is bubbled through a solution of cyanuric chloride in toluene, facilitated by N,N-diisopropylethylamine as a base to neutralize HCl byproducts . This method yields this compound at 28.4% efficiency but requires high-purity starting materials and inert conditions to prevent polysulfide formation .

An alternative pathway employs sodium hydrosulfide (NaSH) as the sulfur source. Here, cyanuric chloride reacts with NaSH in a polar aprotic solvent like dimethylformamide (DMF) at 0–5°C. The reaction proceeds via a tri-substitution mechanism, with each Cl⁻ replaced by SH⁻. After quenching with hydrochloric acid, this compound precipitates as a pale-yellow solid . While this method avoids gaseous H₂S handling, it necessitates precise stoichiometry to prevent over-reduction.

Acidification of Trisodium Trithiocyanurate

Industrial-scale production often utilizes the trisodium salt of this compound (Na₃[C₃N₃S₃]) due to its stability. The salt is synthesized by reacting cyanuric chloride with excess NaSH in aqueous NaOH, followed by crystallization . Acidification of Na₃[C₃N₃S₃] with concentrated HCl at 0°C liberates this compound:

This method achieves yields exceeding 85% but requires careful pH control to avoid decomposition . The trisodium salt’s solubility in water simplifies purification, though residual Na⁺ ions may necessitate recrystallization from ethanol.

Green Redox Synthesis

Recent advancements emphasize eco-friendly routes. A redox-mediated approach combines this compound’s trisodium salt with iodine (I₂) in an aqueous phase . I₂ oxidizes SH⁻ groups to disulfide bonds, forming a polymeric framework while regenerating this compound:

Optimizing iodine stoichiometry and reaction temperature (5–10°C) minimizes byproducts like sodium iodide (NaI) . This method aligns with green chemistry principles but currently achieves lower yields (∼65%) due to competing disulfide polymerization.

Challenges and Stability Considerations

This compound’s thermal and hydrolytic instability complicates storage and handling. Thermogravimetric analysis (TGA) reveals decomposition onset at 140°C, with mass losses attributed to SH group release and carbon nitride formation . Hydrolysis in aqueous media proceeds via thiol oxidation, necessitating anhydrous conditions during synthesis .

Comparative studies show that the trisodium salt route offers superior stability, with decomposition onset at 294°C . Acid-base titrations further indicate that this compound’s three protonation steps overlap, complicating pKₐ determination . Theoretical calculations confirm the thione tautomer as the dominant form, stabilizing the molecule via resonance .

Comparative Analysis of Synthetic Methods

化学反应分析

Types of Reactions: Trithiocyanuric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides and other sulfur-containing compounds.

Reduction: Reduction reactions can convert this compound to thiols.

Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.

Major Products:

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and sulfides.

Substitution: Various substituted triazine derivatives.

科学研究应用

Corrosion Inhibition

Trithiocyanuric acid has been extensively studied for its effectiveness as a corrosion inhibitor for metals such as aluminum, copper, and mild steel. The mechanism of corrosion inhibition primarily involves the adsorption of TTCA on metal surfaces, which blocks active sites and forms stable complexes with metal ions.

Case Study: Corrosion Inhibition on Aluminum and Mild Steel

A study utilized Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore the electronic properties and corrosion inhibition capabilities of TTCA. Key findings include:

- Electronic Properties : The highest occupied molecular orbital (EHOMO) was -7.617 eV, while the lowest unoccupied molecular orbital (ELUMO) was -4.301 eV, resulting in an energy gap of 3.316 eV.

- Binding Mechanism : The interaction with metal surfaces was characterized as physisorption, with binding energy values indicative of effective adsorption mechanisms .

This study suggests that TTCA is a promising candidate for industrial applications aimed at protecting metals from corrosion.

Table 1: Corrosion Inhibition Performance of TTCA

| Metal | Inhibition Efficiency (%) | Mechanism |

|---|---|---|

| Aluminum | 85 | Physisorption |

| Mild Steel | 78 | Coordination bond formation |

| Copper | 90 | Surface coverage |

Biological Applications

TTCA has demonstrated potential in biological applications, particularly as a ligand in medicinal chemistry.

Case Study: Toxoplasma gondii Inhibition

Research indicated that TTCA serves as a superior ligand for Toxoplasma gondii orotate phosphoribosyltransferase compared to traditional treatments like 5-fluorouracil. This enzyme is crucial for the replication of the parasite responsible for toxoplasmosis:

- Inhibition Studies : TTCA exhibited higher binding affinity to the enzyme than conventional drugs, suggesting its potential use in developing novel antiparasitic therapies .

Material Science Applications

TTCA has been employed in the synthesis of advanced materials, including magnetic porous organic polymers.

Case Study: Fabrication of Magnetic Polymers

A recent study reported the synthesis of magnetic poly(this compound) through a green and mild redox reaction. This polymer exhibited excellent adsorptive properties:

- Synthesis Method : The process involved creating a magnetic porous structure by combining TTCA with iron oxide nanoparticles under controlled conditions.

- Adsorption Capacity : The resulting material showed high efficiency in adsorbing pollutants from aqueous solutions, indicating its application in environmental remediation .

Table 2: Properties of Magnetic Poly(this compound)

| Property | Value |

|---|---|

| Surface Area | 500 m²/g |

| Magnetic Saturation | 30 emu/g |

| Pollutant Adsorption | 95% removal efficiency |

作用机制

The mechanism by which trithiocyanuric acid exerts its effects varies depending on its application. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, its antimicrobial activity is believed to result from its ability to disrupt cellular processes by binding to essential metal ions and enzymes. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Comparison with Similar Compounds

Thiourea (NH₂CSNH₂)

- Structural Differences : Thiourea is a simpler molecule with one sulfur atom, while TTC is a cyclic trimer of thiourea, offering three thiol groups for coordination .

- Applications : Thiourea shows antiviral and antibacterial activity , whereas TTC excels in heavy metal chelation and forming stable metal complexes due to its multidentate ligand capability .

- Co-Crystal Formation : Both form co-crystals with mercaptopyridines, but TTC co-crystals (e.g., with 4-mercaptopyridine) are stabilized by N–H⋯S hydrogen bonds, while thiourea co-crystals exhibit additional S⋯S interactions .

Cyanuric Acid (C₃H₃N₃O₃)

- Tautomerism: Cyanuric acid exists in keto-enol tautomeric forms, whereas TTC predominantly adopts the all-keto 1,3,5-triazinane-2,4,6-trithione tautomer .

- Supramolecular Assembly : Both form 1:1 hydrogen-bonded adducts with melamine. However, TTC-based co-crystals (e.g., with 4,4′-bipyridyl) create larger organic channels (~10 Å) for guest molecule encapsulation compared to cyanuric acid .

Melamine (C₃H₆N₆)

- Polymeric Carbon Nitride Synthesis : TTC copolymerizes with melamine to produce sulfur-doped graphitic carbon nitride (g-C₃N₄), enhancing photocatalytic H₂ evolution and dye degradation under visible light. The sulfur incorporation extends light absorption and creates nitrogen defects, improving charge separation .

- Thermal Stability : Melamine-derived g-C₃N₄ has lower thermal stability than TTC-modified variants, which retain structural integrity up to 600°C .

Silica Nanoparticles Modified with TTC

- Adsorption Capacity: TTC-functionalized silica nanoparticles show Ag⁺ adsorption capacities 2.4× lower than poly-2-mercapto-1,3,4-thiadiazole (PTT) nanoparticles but outperform activated carbon by 5–7× .

- Selectivity : TTC’s sulfur-rich surface enhances selectivity for soft metal ions (e.g., Ag⁺, Hg²⁺) compared to unmodified silica .

Graphene Oxide (GO) Modified with TTC

- Metal Extraction : GO-TTC composites effectively extract Pb(II) and Cu(II) from seawater, leveraging TTC’s robust chelation for divalent metals .

- Capacity : GO-TTC exhibits higher adsorption efficiency than chitosan or cellulose-based adsorbents due to synergistic π-π stacking and sulfur-metal interactions .

Coordination Compounds

- Efficacy : Fe(II)-TTC and Mn(II)-TTC complexes exhibit IC₅₀ values of 12–15 μM against cancer cells, surpassing cisplatin (IC₅₀ ~25 μM) .

- Coordination Modes: TTC bridges metal centers via S,N-chelation (e.g., in Ru(II) complexes) or S-only bonding (e.g., in Hg(II) clusters), unlike monodentate thiourea .

Key Data Tables

Table 1: Structural and Functional Comparison

Table 2: Adsorption Capacities for Ag⁺ and Hg²⁺

| Adsorbent | Ag⁺ Capacity (mg/g) | Hg²⁺ Capacity (mg/g) | Reference |

|---|---|---|---|

| TTC-modified silica | 120 | 95 | |

| Activated carbon | 20–25 | 15–20 | |

| GO-TTC nanocomposite | 180 | 210 |

生物活性

Trithiocyanuric acid (TTCA), a sulfur-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its cytotoxic, antimicrobial, and potential therapeutic properties, supported by data from various studies.

Chemical Structure and Properties

This compound is structurally similar to cyanuric acid but incorporates three thiol groups in place of the oxygen atoms. Its chemical formula is . The presence of sulfur and nitrogen in its structure contributes to its unique biological interactions.

Cytotoxic Activity

TTCA and its metal complexes have been studied for their cytotoxic effects against various cancer cell lines. Research indicates that TTCA is a potent ligand for Toxoplasma gondii orotate phosphoribosyltransferase, outperforming conventional treatments like 5-fluorouracil in inhibiting this enzyme crucial for the parasite's replication .

Case Study: Antitumor Activity

A study evaluated the cytotoxicity of TTCA against several human cancer cell lines, including:

- G-361 (human malignant melanoma)

- HOS (human osteogenic sarcoma)

- K-562 (human chronic myelogenous leukemia)

- MCF-7 (human breast adenocarcinoma)

The results showed that the IC50 values for TTCA complexes with Fe(II) and Mn(II) were lower than those of cisplatin and oxaliplatin, indicating superior antitumor potential .

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| TTCA-Fe(II) | 12.5 | Cisplatin | 15.0 |

| TTCA-Mn(II) | 10.0 | Oxaliplatin | 20.0 |

Antimicrobial Activity

TTCA exhibits significant antimicrobial properties against a range of bacterial strains. Studies have demonstrated its effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values indicate that TTCA and its metal complexes can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents .

Table: Antimicrobial Efficacy of TTCA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

| E. faecalis | 20 |

The biological activity of TTCA is attributed to its ability to interact with cellular components via chelation with metal ions, which enhances its efficacy against cancer cells and pathogens. The coordination compounds formed with transition metals like iron and manganese exhibit enhanced biological activity due to synergistic effects .

Potential Therapeutic Applications

Given its promising biological activities, TTCA could serve as a foundation for developing new therapeutic agents:

- Anticancer Drugs : Due to its cytotoxicity against various cancer cell lines, TTCA could lead to novel treatments for malignancies resistant to current therapies.

- Antimicrobial Agents : Its effectiveness against antibiotic-resistant strains positions TTCA as a candidate for new antibiotics.

- Cholinesterase Inhibitors : Studies suggest that TTCA complexes might inhibit cholinesterases, offering potential applications in treating neurodegenerative diseases like Alzheimer's .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing trithiocyanuric acid derivatives, and how do reaction conditions influence disulfide bond formation?

- Methodological Answer : TTC derivatives are often synthesized via oxidative coupling of thiol groups. For example, disulfide-linked polymers (e.g., COP-63) are prepared by oxidizing TTC with iodine/potassium iodide (KI) in an alkaline medium at 0–5°C. The reaction requires slow addition of the oxidizing agent to minimize side reactions. Post-synthesis, the product is filtered, washed, and vacuum-dried. Characterization via FTIR and XPS confirms disulfide bond formation by tracking S–S stretching vibrations (~500 cm⁻¹) and sulfur oxidation states .

Q. Which spectroscopic techniques are most reliable for characterizing TTC’s molecular structure and purity?

- Methodological Answer :

- FTIR : Identifies tautomeric forms by analyzing S–H (~2500 cm⁻¹) and C=S (~1200 cm⁻¹) stretching modes.

- NMR : Distinguishes tautomers via chemical shifts; the most stable tautomer (1,3,5-triazinane-2,4,6-trithione) aligns with experimental shifts at δ 160–170 ppm for thiocarbonyl carbons .

- XPS : Quantifies sulfur oxidation states (e.g., S⁻ in thiols vs. S⁰ in disulfides) with binding energies at ~163 eV (S 2p₃/₂) and ~164 eV (S 2p₁/₂) .

Q. How does TTC remove heavy metals from aqueous solutions, and what factors govern its selectivity?

- Methodological Answer : TTC’s sodium salt (Na₃TTC) precipitates metal ions (e.g., Pb²⁺, Cd²⁺) via strong thiophilic interactions. Selectivity depends on pH, ionic radius, and softness of the metal (e.g., Pb²⁺ > Cd²⁺ > Zn²⁺). For enhanced performance, TTC is grafted onto graphene oxide (GO) to form nanocomposites, increasing surface area and chelation sites. Adsorption capacity is quantified via ICP-MS or AAS after elution .

Advanced Research Questions

Q. How can DFT calculations predict TTC’s tautomeric stability and solvent-dependent electronic properties?

- Methodological Answer : Using B3LYP/6-311G(d,p), the relative energies of TTC tautomers are calculated in gas and solvent phases (e.g., PCM model). The most stable tautomer (all-keto form) shows the lowest Gibbs free energy. Time-dependent DFT (TD-DFT) predicts bathochromic shifts in UV-Vis spectra due to solvent polarity. Validation involves comparing computed vibrational frequencies (e.g., 1250–1350 cm⁻¹ for C=S) with experimental FTIR/Raman data .

Q. What crystallographic strategies resolve hydrogen-bonding networks in TTC co-crystals, and how do these interactions stabilize the lattice?

- Methodological Answer : Single-crystal X-ray diffraction identifies N–H⋯S hydrogen bonds (2.45–2.57 Å) and π-stacking interactions (3.4–3.5 Å). Graph-set analysis (e.g., R₂²(8) motifs) classifies H-bond patterns. For example, TTC co-crystals with mercaptopyridines form planar chains stabilized by bifurcated H-bonds. Thermal ellipsoid models and Hirshfeld surfaces quantify intermolecular contributions .

Q. What role do TTC-derived materials play in lithium-sulfur (Li-S) batteries, and how is their efficacy validated?

- Methodological Answer : TTC-based composites (e.g., g-C₃N₄) act as polysulfide anchors via S–S bond formation. Electrochemical performance is tested via cyclic voltammetry (CV) and galvanostatic cycling. Ex situ XPS confirms sulfur redox chemistry (e.g., S⁶⁺ → S⁰). Capacity retention (>800 mAh/g after 500 cycles at 1C) and low charge-transfer resistance (<50 Ω) demonstrate efficacy. DFT simulations model polysulfide adsorption energies (~1.5 eV) .

Methodological Tables

Table 1: Key Analytical Techniques for TTC Characterization

| Technique | Application | Parameters | Reference |

|---|---|---|---|

| FTIR | Tautomer identification | S–H (2500 cm⁻¹), C=S (1200 cm⁻¹) | |

| XPS | Sulfur oxidation states | S 2p₃/₂ (163 eV), S 2p₁/₂ (164 eV) | |

| NMR | Tautomer differentiation | δ 160–170 ppm (C=S carbons) |

Table 2: Computational Parameters for TTC Studies

| Method | Basis Set | Solvent Model | Output Metrics | Reference |

|---|---|---|---|---|

| DFT/B3LYP | 6-311G(d,p) | PCM (water) | ΔG, vibrational modes | |

| TD-DFT | 6-311++G(2d,2p) | None | λ_max (UV-Vis) | |

| Hirshfeld Surface | Tonto (XRD-derived) | N/A | % H-bond contribution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。